5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid is an organic compound that features a maleimide group attached to a fluorinated benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid typically involves the reaction of maleic anhydride with a fluorinated aromatic amine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the maleimide ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include secondary amines, thiols, and various nucleophiles. Reaction conditions typically involve organic solvents and mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions include substituted maleimides and various cycloadducts, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid involves its interaction with biological molecules through the maleimide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s fluorinated aromatic ring may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the fluorine atom.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a different substituent on the aromatic ring.
Uniqueness
The presence of the fluorine atom in 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to non-fluorinated analogs .
Eigenschaften
Molekularformel |
C11H6FNO4 |
---|---|
Molekulargewicht |
235.17 g/mol |
IUPAC-Name |
5-(2,5-dioxopyrrol-1-yl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C11H6FNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
InChI-Schlüssel |
GSPZBJNBAFAQRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.